1,3-Difluoropropan-2-yl (3-chlorophenyl)carbamate
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Overview
Description
1,3-Difluoropropan-2-yl (3-chlorophenyl)carbamate is a chemical compound with a unique structure that includes both fluorine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoropropan-2-yl (3-chlorophenyl)carbamate typically involves the reaction of 1,3-difluoropropan-2-ol with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters are crucial to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoropropan-2-yl (3-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The fluorine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-Difluoropropan-2-yl (3-chlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Difluoropropan-2-yl (3-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes by modifying the activity of key proteins.
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoropropan-2-ol: A related compound with similar structural features but lacking the carbamate group.
3-Chlorophenyl isocyanate: A precursor used in the synthesis of the carbamate compound.
Uniqueness
1,3-Difluoropropan-2-yl (3-chlorophenyl)carbamate is unique due to the presence of both fluorine and chlorine atoms, which impart distinct chemical properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
61986-49-0 |
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Molecular Formula |
C10H10ClF2NO2 |
Molecular Weight |
249.64 g/mol |
IUPAC Name |
1,3-difluoropropan-2-yl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C10H10ClF2NO2/c11-7-2-1-3-8(4-7)14-10(15)16-9(5-12)6-13/h1-4,9H,5-6H2,(H,14,15) |
InChI Key |
ZZYZVCHDAZVAJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OC(CF)CF |
Origin of Product |
United States |
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